molecular formula C11H17N3 B1602563 (2-Piperidin-1-ylpyridin-4-yl)methylamine CAS No. 876316-37-9

(2-Piperidin-1-ylpyridin-4-yl)methylamine

Cat. No. B1602563
M. Wt: 191.27 g/mol
InChI Key: APBVSDZLGYOBBW-UHFFFAOYSA-N
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Description

“(2-Piperidin-1-ylpyridin-4-yl)methylamine” is a chemical compound with the molecular formula C11H17N3 . It has a molecular weight of 191.27 g/mol .


Molecular Structure Analysis

The compound has a complex structure, which includes a piperidine ring attached to a pyridine ring through a methylene bridge . The InChI code for this compound is InChI=1S/C11H17N3/c12-9-10-4-5-13-11(8-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,12H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.27 g/mol . It has a computed XLogP3-AA value of 1, indicating its relative lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its rotatable bond count is 2 . The exact mass and monoisotopic mass are both 191.142247555 g/mol . The topological polar surface area is 42.2 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Synthesis and Fluorescence Properties

The synthesis and fluorescence properties of new enaminenaphthalimides, including derivatives involving piperidine, have been investigated. The study reports on the first 4-enamine-N-methyl-1,8-naphthalimides, with a focus on the synthesis, stereochemistry, and strong fluorescence observed in these compounds. The interaction of these compounds with various solvents, revealing significant charge separation in the excited state, highlights their potential applications in fluorescence-based research and materials science (McAdam et al., 2004).

Corrosion Inhibition of Iron

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed on three piperidine derivatives, revealing insights into their global reactivity parameters and adsorption behaviors. This research presents a foundational understanding of the molecular interactions between piperidine derivatives and metal surfaces, providing a basis for developing corrosion inhibitors (Kaya et al., 2016).

Cancer Research Applications

Piperidine derivatives have been identified as potential therapeutic agents in cancer research. Specifically, certain piperidine compounds have shown to inhibit Aurora A kinase, suggesting their utility in treating cancers. This research underscores the medicinal chemistry applications of piperidine derivatives in oncology, paving the way for the development of new cancer therapies (ヘンリー,ジェームズ, 2006).

Inhibition of Lysine Specific Demethylase 1

The design, synthesis, and evaluation of 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent inhibitors of Lysine Specific Demethylase 1 (LSD1) demonstrate the role of piperidine derivatives in epigenetic regulation. These compounds exhibit high selectivity and potency, offering insights into the development of targeted therapies for leukemia and solid tumors (Wu et al., 2016).

Fluorinated Nitrogen Heterocycles Synthesis

The synthesis of fluorinated nitrogen heterocycles using piperidine demonstrates the versatility of piperidine in organic synthesis, particularly in the creation of novel heterocyclic compounds with potential applications in medicinal chemistry and drug design. This research highlights the combination of gold catalysis and electrophilic fluorination in the efficient synthesis of fluorinated piperidines (Simonneau et al., 2011).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302) and can cause severe skin burns and eye damage (H314) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280) and getting medical advice/attention if you feel unwell (P309+P311) .

properties

IUPAC Name

(2-piperidin-1-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-10-4-5-13-11(8-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBVSDZLGYOBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585549
Record name 1-[2-(Piperidin-1-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Piperidin-1-ylpyridin-4-yl)methylamine

CAS RN

876316-37-9
Record name 2-(1-Piperidinyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876316-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Piperidin-1-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(piperidin-1-yl)pyridin-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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